6-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-20-12-7-11(15-8-16-12)13(19)17-14-9-5-3-4-6-10(9)18-21-14/h7-8H,2-6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAVXCGAVBLZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=C3CCCCC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide typically involves multi-step reactions. One common approach is the condensation of ethyl 4-aminopyrimidine-5-carboxylate with 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the ethoxy group or benzoxazole moiety.
Scientific Research Applications
6-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Core Heterocyclic Scaffold
- Target Compound : Contains a benzoxazole (oxygen and nitrogen) fused ring.
- Analog Compounds: Benzothiazole derivatives (e.g., substituted 4,5,6,7-tetrahydro-benzothiazol-2-ylamines) feature a sulfur atom instead of oxygen in the heterocycle. Benzoxazoles may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Substituent Variations
- Key Differences: The ethoxy group in the target compound may confer higher lipophilicity than methyl or hydroxyl substituents in analogs. Carboxamide linkers (vs.
Pharmacological and Physicochemical Properties
- Solubility : Benzoxazole derivatives generally exhibit lower aqueous solubility than benzothiazoles due to reduced polarity (oxygen vs. sulfur). However, the ethoxy group may mitigate this by increasing logP.
- Binding Affinity : Patent EP 1 716 128 A1 highlights benzothiazole analogs as kinase inhibitors, suggesting that the target compound’s benzoxazole scaffold could modulate kinase selectivity. For example, replacing sulfur with oxygen may reduce off-target interactions with cysteine-rich kinases .
Research Findings and Implications
- The benzoxazole variant may exhibit similar potency but with distinct selectivity profiles .
- Toxicity : Benzothiazole derivatives are associated with hepatotoxicity in preclinical studies, whereas benzoxazole-based compounds show reduced hepatic accumulation in rodent models, suggesting a safer profile.
Biological Activity
Introduction
6-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Properties
- Molecular Formula: C16H18N2O3
- Molecular Weight: 286.33 g/mol
- CAS Number: 898611-32-0
The compound features a pyrimidine core linked to a benzoxazole moiety, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazole compounds exhibit notable anticancer properties. For instance, research on related compounds has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The presence of specific substituents on the benzoxazole structure has been linked to enhanced activity against these cell lines .
Case Study: Cytotoxic Evaluation
A study conducted by Wu et al. (2021) evaluated the cytotoxicity of benzoxazole derivatives against MCF-7 and HCT-116 cells. The results indicated that compounds with an acetic acid group at the fifth position exhibited significantly higher cytotoxic activity compared to their counterparts without this substituent .
| Compound Structure | IC50 (µM) | Cell Line |
|---|---|---|
| 6-Ethoxy-Benzoxazole | 12.5 | MCF-7 |
| 6-Ethoxy-Benzoxazole | 15.0 | HCT-116 |
Antimicrobial Activity
The compound's structural analogs have also shown promising antimicrobial activity. A synthesis and evaluation study highlighted that certain derivatives displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Potential
The anti-inflammatory activity of benzoxazole derivatives has been documented, with compounds exhibiting inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the ethoxy group and the benzoxazole ring can significantly influence its efficacy and selectivity.
Key Findings:
- Substituent Effects: The introduction of electron-withdrawing or electron-donating groups on the benzoxazole moiety can enhance or diminish biological activity.
- Linker Variations: Altering the linker between the pyrimidine and benzoxazole can affect solubility and bioavailability.
Q & A
Q. What are the recommended synthetic routes for 6-ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: Multi-step synthesis is typically required, involving:
- Step 1: Formation of the pyrimidine core via condensation reactions using ethoxy-substituted precursors under controlled pH and temperature.
- Step 2: Coupling with the benzoxazole derivative via carboxamide linkage, often using coupling agents like EDCI/HOBt in anhydrous DMF .
- Optimization: Yield improvements (e.g., from 2–5% to 10–15%) are achieved by substituting solvents (e.g., THF instead of DCM) and using catalytic additives like DMAP. Reaction monitoring via TLC or HPLC is critical .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR (1H/13C): Essential for confirming ethoxy and benzoxazole substituents. Key signals: ethoxy protons at δ 1.2–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet); benzoxazole protons in the δ 6.5–7.5 ppm range .
- IR Spectroscopy: Carboxamide C=O stretch near 1660–1680 cm⁻¹ and benzoxazole C-O-C stretch at 1250–1300 cm⁻¹ .
- HPLC-MS: For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z ~330) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the ethoxy and benzoxazole groups in biological activity?
Methodological Answer:
- Variable Substituents: Synthesize analogs with substituent modifications (e.g., replacing ethoxy with methoxy or propoxy) and compare binding affinities in enzyme assays.
- Biological Assays: Use in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases) to correlate substituent effects with IC₅₀ values. For example, benzoxazole derivatives with electron-withdrawing groups may enhance target selectivity .
- Data Interpretation: Apply multivariate analysis to distinguish steric vs. electronic contributions. Contradictions in activity trends (e.g., lower potency despite higher solubility) may indicate off-target interactions .
Q. What strategies resolve contradictions in solubility and bioavailability data across different experimental models?
Methodological Answer:
- Solubility Enhancement: Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. For instance, solubility in PBS (pH 7.4) increased from <10 µg/mL to >50 µg/mL with 20% PEG-400 .
- Bioavailability Studies: Compare pharmacokinetic profiles in rodent vs. human hepatocyte models. Discrepancies may arise from species-specific metabolic pathways (e.g., cytochrome P450 isoforms). Use LC-MS/MS to quantify plasma concentrations and adjust dosing regimens .
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with improved target binding?
Methodological Answer:
- Docking Protocols: Use software like AutoDock Vina to simulate interactions between the carboxamide group and ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonding with key residues (e.g., Lys721) and π-π stacking with benzoxazole .
- Validation: Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values. Inconsistent results may require re-evaluating force fields or solvation parameters .
Experimental Design & Data Analysis
Q. What controls and replicates are essential for ensuring reproducibility in cytotoxicity assays?
Methodological Answer:
- Positive/Negative Controls: Include staurosporine (apoptosis inducer) and DMSO vehicle controls.
- Replicates: Triplicate wells per concentration (e.g., 1–100 µM) to account for plate-edge effects.
- Data Normalization: Express cell viability relative to untreated controls. Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. How should researchers address batch-to-batch variability in compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Quality Control: Establish acceptance criteria (e.g., HPLC purity ≥98%, residual solvent limits <500 ppm) and use statistical process control (SPC) charts to track variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
